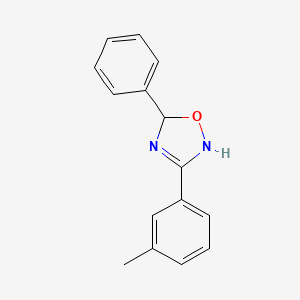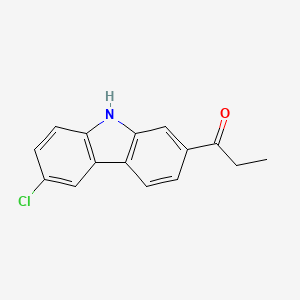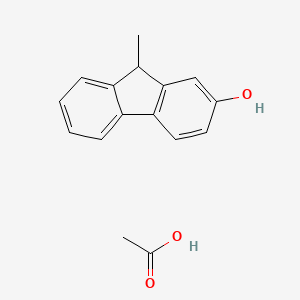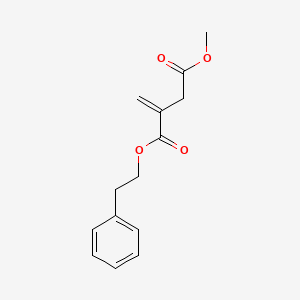
4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate typically involves the reaction of phenylacetic acid with isovaleric acid in the presence of a thorium dioxide catalyst at high temperatures (450-470°C) . This method ensures the formation of the desired ester through a condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring interacts with electrophiles, leading to the formation of various intermediates and products . These interactions can influence biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
- Benzyl isobutyl ketone
- Isobutyl benzyl ketone
- Benzyl 2-methylpropyl ketone
Comparison: 4-Methyl 1-(2-phenylethyl) 2-methylidenebutanedioate is unique due to its specific structural arrangement, which includes both a phenylethyl group and a methylidene butanedioate moiety. This combination imparts distinct chemical and physical properties, making it different from other similar compounds that may lack one or more of these functional groups.
Propiedades
Número CAS |
112096-00-1 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
4-O-methyl 1-O-(2-phenylethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C14H16O4/c1-11(10-13(15)17-2)14(16)18-9-8-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3 |
Clave InChI |
UOKLOVWXMRJHNQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=C)C(=O)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)

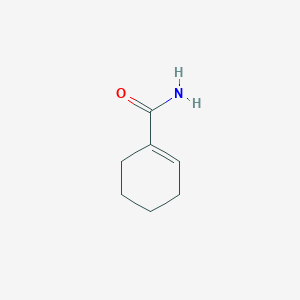

![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)
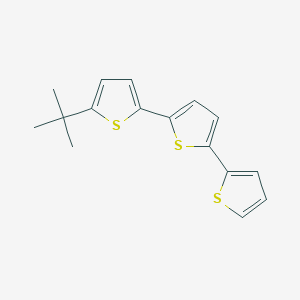

![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
